Defactinib, also known as VS-6063, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action involves inhibiting a protein called focal adhesion kinase (FAK). FAK plays a crucial role in cell signaling pathways that contribute to tumor growth, invasion, and resistance to therapy [].
Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that acts as a signaling molecule within cells. It helps regulate cell adhesion, migration, proliferation, and survival. In cancer cells, FAK activity is often increased, promoting tumor progression and metastasis []. Defactinib, by inhibiting FAK, disrupts these signaling pathways, potentially leading to:
This makes Defactinib a promising candidate for cancer treatment, either alone or in combination with other drugs.
Defactinib is currently being evaluated in clinical trials for several types of cancer, including:
Defactinib is a selective, orally bioavailable small-molecule inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in various oncogenic pathways. Its chemical structure is defined by the formula and has a molecular weight of approximately 510.5 g/mol. The compound is also known by several synonyms, including PF-04554878 and VS-6063, and has the CAS number 1073154-85-4 .
Defactinib acts by inhibiting FAK, a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cancer progression []. By blocking FAK, Defactinib disrupts these pathways, potentially leading to the inhibition of tumor cell migration, proliferation, and survival [].
This is a simplified explanation, and the actual mechanism of action is likely more complex.
This multi-step synthetic route highlights the complexity involved in producing this compound .
Defactinib exhibits significant anti-tumor activity both in vitro and in vivo. It has shown efficacy in sensitizing various cancer cell lines to chemotherapy agents, particularly in ovarian cancer models. For example, in studies involving taxane-sensitive and taxane-resistant ovarian cancer cell lines, Defactinib significantly inhibited phosphorylated FAK expression in a dose-dependent manner .
Furthermore, combination therapies with Defactinib and Paclitaxel have demonstrated enhanced anti-tumor effects, resulting in substantial reductions in tumor weight in animal models .
Defactinib's primary application lies in oncology, particularly for treating solid tumors where FAK is overexpressed. Clinical trials have investigated its use against malignant pleural mesothelioma and other cancers characterized by increased FAK activity. Its ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutics positions it as a promising candidate for combination therapies .
Defactinib has been shown to interact with several biological targets beyond FAK, influencing various signaling pathways:
These interactions underscore its potential therapeutic benefits in modulating complex signaling networks involved in cancer progression.
Defactinib shares structural and functional similarities with several other compounds that target focal adhesion kinase or related pathways. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
PF-562271 | Focal Adhesion Kinase Inhibitor | Selective for FAK; used in preclinical studies |
VS-4718 | Dual Inhibitor of FAK and Pyk2 | Broader target range; potential for enhanced efficacy |
TAE226 | Inhibits FAK | Earlier development stage; less selective than Defactinib |
GSK2256098 | FAK Inhibitor | Focused on anti-cancer activity but different structural features |
Defactinib stands out due to its oral bioavailability and selectivity for FAK over other kinases, which may reduce potential side effects associated with broader inhibitors .